Maltodextrin
Maltodextrin
Alpha-maltose is a maltose that has alpha-configuration at the reducing end anomeric centre.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
alpha-Maltose is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
alpha-Maltose is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
9050-36-6
VCID:
VC0117614
InChI:
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
342.30 g/mol
Maltodextrin
CAS No.: 9050-36-6
Cat. No.: VC0117614
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-maltose is a maltose that has alpha-configuration at the reducing end anomeric centre. A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed). alpha-Maltose is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available. |
|---|---|
| CAS No. | 9050-36-6 |
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.30 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 |
| Standard InChI Key | GUBGYTABKSRVRQ-ASMJPISFSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
| Melting Point | 102-103 °C 240 °C |
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